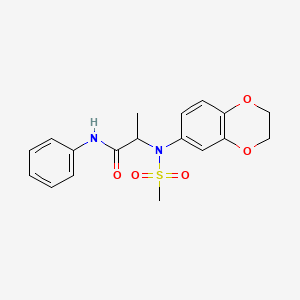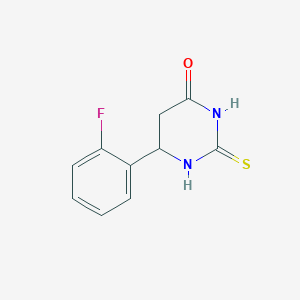![molecular formula C14H17F3N2O3 B6045314 N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine](/img/structure/B6045314.png)
N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine, commonly known as CFTR-Inhibitor-172, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating salt and water transport across cell membranes. In
Mecanismo De Acción
N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 works by selectively inhibiting the activity of N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine, which is a chloride ion channel that regulates salt and water transport across cell membranes. In individuals with cystic fibrosis, N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine is defective, leading to abnormal salt and water transport, which results in the buildup of thick, sticky mucus in the lungs, pancreas, and other organs. By inhibiting the activity of N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine, N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 can improve salt and water transport, leading to improved lung function and other physiological effects.
Biochemical and Physiological Effects:
N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 has been shown to improve lung function in individuals with cystic fibrosis by increasing salt and water transport across cell membranes. This compound has also been shown to reduce the severity of secretory diarrhea and cholera by inhibiting the activity of N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine in the intestine. In addition, N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 has been studied for its potential applications in treating other diseases, such as polycystic kidney disease, by regulating fluid secretion in the kidney.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 has several advantages for lab experiments, including its high selectivity for N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine and its ability to improve salt and water transport across cell membranes. However, this compound also has some limitations, including its complex synthesis method and its potential toxicity at high concentrations.
Direcciones Futuras
N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 has significant potential for future research and development. Some possible future directions include:
1. Further studies to optimize the synthesis method and improve the yield of N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172.
2. Development of new analogs of N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 with improved selectivity and efficacy.
3. Studies to investigate the long-term safety and efficacy of N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 in animal models and human clinical trials.
4. Investigation of the potential applications of N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 in treating other diseases, such as polycystic kidney disease and secretory diarrhea.
5. Development of new drug delivery systems to improve the bioavailability and therapeutic efficacy of N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172.
Conclusion:
In conclusion, N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 is a promising compound with significant potential for therapeutic applications in treating cystic fibrosis, secretory diarrhea, and other diseases. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research and development of N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 are needed to fully realize its therapeutic potential.
Métodos De Síntesis
The synthesis of N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 involves several steps, including the reaction of 3-(trifluoromethyl)aniline with isobutyl chloroformate to form N-(tert-butoxycarbonyl)-3-(trifluoromethyl)aniline, which is then reacted with isoleucine to form N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 has been extensively studied for its potential therapeutic applications in treating cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. This compound has been shown to inhibit the activity of N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine, which is defective in individuals with cystic fibrosis, leading to improved salt and water transport across cell membranes. In addition to cystic fibrosis, N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine-Inhibitor-172 has also been studied for its potential applications in treating other diseases, such as cholera and secretory diarrhea.
Propiedades
IUPAC Name |
3-methyl-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3/c1-3-8(2)11(12(20)21)19-13(22)18-10-6-4-5-9(7-10)14(15,16)17/h4-8,11H,3H2,1-2H3,(H,20,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYYPGOGZJLYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B6045232.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-methoxypropyl)acetamide](/img/structure/B6045240.png)

![3-[1-(4-acetylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B6045247.png)
![4,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyrimidinone hydrochloride](/img/structure/B6045252.png)
![4-biphenylyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6045253.png)

![2-[4-[(2E)-3-(2-furyl)-2-propen-1-yl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6045268.png)
![ethyl 2-({[(4-methylphenyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6045272.png)

![N-(3'-methoxy-4-biphenylyl)-1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6045287.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-isopropylpiperazine hydrochloride](/img/structure/B6045295.png)
![N-[3-(ethoxymethyl)-4-methoxybenzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6045296.png)
